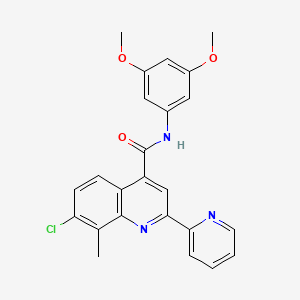

![molecular formula C15H15FN2OS B4582256 N-(4-fluorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4582256.png)

N-(4-fluorobenzyl)-N'-[3-(methylthio)phenyl]urea

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related fluorinated urea derivatives often involves multi-step procedures, including the formation of fluorobenzaldehyde followed by reductive amination with different derivatives and subsequent purification processes. For instance, a two-step one-pot procedure for synthesizing a potent nonpeptide antagonist involved reductive amination of formed 4-[18F]fluorobenzaldehyde, highlighting the complex synthesis pathways these compounds can undergo (Mäding et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of fluorinated ureas and similar compounds typically employs spectroscopic techniques and X-ray diffraction. These methods facilitate the understanding of the compound's geometry, bond lengths, and angles, essential for predicting its reactivity and interactions. For example, studies on substituted phenyl urea and thiourea silatranes provided insight into the electronic properties and geometries of similar compounds through photophysical studies and quantum mechanical calculations (Singh et al., 2016).

Chemical Reactions and Properties

Fluorinated ureas undergo a variety of chemical reactions, including photolysis, where derivatives can photolyze in aqueous solutions, releasing free urea. The rate of photolysis and its dependency on the alpha-substituents of the nitrobenzyl group provide insights into the reactivity of such compounds (Wieboldt et al., 2002).

Applications De Recherche Scientifique

Radiochemistry Applications

The synthesis of fluorine-18 labeled compounds, including those resembling "N-(4-fluorobenzyl)-N'-[3-(methylthio)phenyl]urea," demonstrates significant potential in the development of PET biomarkers. For instance, the synthesis of potent nonpeptide CCR1 antagonists and VEGFR-2/PDGFR dual inhibitors involves methodologies that could be applicable to similar urea derivatives. These processes enable the creation of radiolabeled compounds for molecular imaging, highlighting the role of urea derivatives in diagnosing and monitoring diseases (Mäding et al., 2006) (Ilovich et al., 2008).

Central Nervous System (CNS) Agents

N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have been prepared and screened for pharmacological activity, demonstrating anxiolytic and muscle-relaxant properties. This highlights the urea derivatives' potential in treating CNS disorders, contributing to the understanding of their mechanism of action and therapeutic benefits (Rasmussen et al., 1978).

Agricultural Applications

In agriculture, specific urea derivatives have shown to ameliorate salt stress in rice seedlings, offering a novel approach to enhancing crop resilience to salinity. This research indicates the potential of urea derivatives in improving agricultural productivity under adverse environmental conditions (Omokawa & Aonuma, 2002).

Material Science

Urea and thiourea derivatives have been utilized in the synthesis of new materials, such as silatranes, demonstrating unique properties for anion recognition. These findings contribute to the development of sensors and materials with specific chemical detection capabilities (Singh et al., 2016).

Photolabile Compounds

Photolabile derivatives of urea have been developed for controlled release applications, illustrating the utility of urea derivatives in creating responsive systems for various biochemical and medical applications. This research underscores the versatility of urea derivatives in designing compounds with specific, light-triggered functions (Wieboldt et al., 2002).

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(3-methylsulfanylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS/c1-20-14-4-2-3-13(9-14)18-15(19)17-10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJTZYWQEXTUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorobenzyl)-3-[3-(methylsulfanyl)phenyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[4-(1-adamantylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4582201.png)

![N-[4-(acetylamino)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4582209.png)

![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582213.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4582225.png)

![N-[3-(butyrylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4582233.png)

![3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4582238.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4582245.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4582252.png)

![N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4582264.png)

![1-[4-(2,4-dimethylphenoxy)butyl]azepane](/img/structure/B4582275.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4582283.png)

![3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4582290.png)